molecular formula C18H20O5 B5184700 3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde

3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde

Cat. No.: B5184700
M. Wt: 316.3 g/mol
InChI Key: QAEPTCMDZHWODL-UHFFFAOYSA-N
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Description

3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde: is an organic compound characterized by its complex structure, which includes multiple ether linkages and a benzaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.

Major Products:

    Oxidation: 3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzoic acid.

    Reduction: 3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies to understand the interactions of ether linkages in biological systems.

Industry:

    Polymer Industry: Utilized in the synthesis of specialty polymers with unique properties.

    Chemical Industry: Employed as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde is primarily related to its functional groups:

    Aldehyde Group: The aldehyde group can participate in nucleophilic addition reactions, forming various adducts.

    Ether Linkages: The ether linkages provide flexibility and stability to the molecule, influencing its interactions with other molecules.

Molecular Targets and Pathways:

    Enzymatic Reactions: The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions.

    Cellular Pathways: It may interact with cellular components, influencing pathways related to oxidative stress and detoxification.

Comparison with Similar Compounds

Uniqueness:

  • Complex Structure: The multiple ether linkages and the presence of the benzaldehyde group make 3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde unique in its reactivity and potential applications.
  • Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Properties

IUPAC Name

3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-17-7-2-3-8-18(17)23-12-10-21-9-11-22-16-6-4-5-15(13-16)14-19/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEPTCMDZHWODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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